Cas no 81691-06-7 (3-Methylpseudouridine)

3-Methylpseudouridine structure
3-Methylpseudouridine structure
Product Name:3-Methylpseudouridine
Número CAS:81691-06-7
MF:C10H14N2O6
Megavatios:258.227962970734
CID:723306
Update Time:2024-03-01

3-Methylpseudouridine Propiedades químicas y físicas

Nombre e identificación

    • 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
    • 3-Methylpseudouridine
    • NSC 363818
    • 3-Methyl-5-β-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • Renchi: 1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6-,7-,8+/m1/s1
    • Clave inchi: DXEJZRDJXRVUPN-XUTVFYLZSA-N
    • Sonrisas: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1C1=CNC(=O)N(C)C1=O

Propiedades experimentales

  • Denso: 1.576±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: 溶解 (41 g/L) (25 ºC),

3-Methylpseudouridine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
M211310-1mg
3-Methylpseudouridine
81691-06-7
1mg
$224.00 2023-05-18
TRC
M211310-5mg
3-Methylpseudouridine
81691-06-7
5mg
$994.00 2023-05-18
TRC
M211310-10mg
3-Methylpseudouridine
81691-06-7
10mg
$1745.00 2023-05-18
Chemenu
CM890529-1g
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione
81691-06-7 95%+
1g
$2428 2024-07-23
A2B Chem LLC
AE01301-1mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
1mg
$198.00 2024-04-19
A2B Chem LLC
AE01301-2mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
2mg
$286.00 2024-04-19
A2B Chem LLC
AE01301-5mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
5mg
$521.00 2024-04-19
TRC
M211310-50mg
3-Methylpseudouridine
81691-06-7
50mg
$ 9200.00 2023-09-07
Ambeed
A799921-5mg
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
81691-06-7 95%
5mg
$845.0 2025-04-16
Ambeed
A799921-25mg
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
81691-06-7 95%
25mg
$1885.0 2025-04-16

3-Methylpseudouridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referencia
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Benzene ;  1 h, 0 °C; overnight, rt
1.2 Solvents: Dichloromethane
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C
2.2 1 h, 0 °C; overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
5.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Triethylamine
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
7.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referencia
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referencia
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Triethylamine
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referencia
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
2.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
2.2 Reagents: Triethylamine
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
4.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referencia
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
3.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
3.2 Reagents: Triethylamine
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
5.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referencia
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C
1.2 1 h, 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
4.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Triethylamine
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
6.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referencia
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

3-Methylpseudouridine Raw materials

3-Methylpseudouridine Preparation Products

Proveedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Jing Kun Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd